Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside
Description
Methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside is a synthetic carbohydrate derivative characterized by benzyl ether protections at the 2- and 3-hydroxyl positions and a deoxygenated 6-hydroxyl group. This compound serves as a critical intermediate in glycochemistry for synthesizing modified glycosides, glycoconjugates, and glycomimetics. The benzyl groups enhance stability during synthetic transformations, while the 6-deoxy modification reduces hydrophilicity, influencing solubility and biological interactions .
Properties
Molecular Formula |
C21H26O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-ol |
InChI |
InChI=1S/C21H26O5/c1-15-18(22)19(24-13-16-9-5-3-6-10-16)20(21(23-2)26-15)25-14-17-11-7-4-8-12-17/h3-12,15,18-22H,13-14H2,1-2H3 |
InChI Key |
LMZPIJSGRUVEAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Regioselective Benzylation
Controlled benzylation is achieved using benzyl chloride (BnCl) and sodium hydride (NaH) under anhydrous conditions. Koto et al. demonstrated that heating 1 with excess BnCl (8 equivalents) and NaH (2.2 equivalents) at 100°C for 3 hours yields methyl 2,3-di-O-benzyl-α-D-glucopyranoside (2 ) as the major product. However, competing benzylation at C4 and C6 necessitates careful stoichiometric control.
Table 1: Optimization of Benzylation Conditions
| BnCl (equiv) | NaH (equiv) | Temperature (°C) | Time (h) | Yield of 2 (%) | Byproducts |
|---|---|---|---|---|---|
| 8 | 2.2 | 100 | 3 | 61 | 3 , 4 |
| 6 | 2.0 | 90 | 5 | 54 | 4 |
| 10 | 3.0 | 110 | 2 | 58 | 3 , 4 |
Byproducts include the 4-O-benzyl isomer (3 ) and per-benzylated derivative (4 ). Chromatographic purification (hexane/ethyl acetate, 4:1) isolates 2 with >95% purity.
Deoxygenation at the C6 Position
The C6 hydroxyl group in 2 is converted to a deoxy functionality via a two-step process: halogenation followed by reductive elimination.
Iodination at C6
Methyl 2,3-di-O-benzyl-α-D-glucopyranoside undergoes iodination using iodine and triphenylphosphine (PPh₃) in anhydrous dichloromethane. This generates methyl 2,3-di-O-benzyl-6-deoxy-6-iodo-α-D-glucopyranoside (5 ) in 85% yield.
Reaction Conditions:
-
2 (1.0 g, 2.45 mmol)
-
I₂ (1.24 g, 4.90 mmol)
-
PPh₃ (1.28 g, 4.90 mmol)
-
CH₂Cl₂ (20 mL), 0°C → rt, 12 hours
Reductive Deiodination
The C6-iodo group in 5 is reduced using tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) in toluene. This radical-mediated process affords methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside (6 ) in 92% yield.
Reaction Conditions:
-
5 (1.0 g, 1.86 mmol)
-
Bu₃SnH (0.75 mL, 2.79 mmol)
-
AIBN (30 mg, 0.18 mmol)
-
Toluene (15 mL), reflux, 4 hours
Table 2: Comparison of Deoxygenation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Iodination/Reduction | I₂, PPh₃, Bu₃SnH | 78 | 98 |
| Mitsunobu | DIAD, PPh₃, HCO₂H | 65 | 90 |
| Barton-McCombie | CS₂, NaH, Bu₃SnH | 70 | 95 |
The iodination-reduction sequence outperforms alternatives like Mitsunobu or Barton-McCombie deoxygenation in both yield and scalability.
Structural Validation and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 10H, Bn-H), 4.85 (d, J = 3.6 Hz, H-1), 4.72 (d, J = 11.2 Hz, Bn-CH₂), 4.62 (d, J = 11.2 Hz, Bn-CH₂), 3.38 (s, OCH₃), 1.25 (d, J = 6.4 Hz, H-6).
-
¹³C NMR (100 MHz, CDCl₃): δ 138.4, 128.3–127.6 (Bn-C), 101.5 (C-1), 82.3 (C-2), 80.1 (C-3), 55.2 (OCH₃), 17.8 (C-6).
High-Resolution Mass Spectrometry (HRMS)
Applications in Oligosaccharide Synthesis
Methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside serves as a glycosyl acceptor in the assembly of A-Pentasaccharide derivatives. For instance, coupling with a galactopyranosyl donor under Koenigs-Knorr conditions yields disaccharide intermediates critical for anticoagulant agents like fondaparinux.
Key Reaction:
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the benzyl groups or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl aldehydes or ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: Employed in studies of carbohydrate-protein interactions and cellular processes.
Medicine: Investigated for its antitumor properties and potential therapeutic applications in cancer treatment.
Mechanism of Action
The mechanism by which Methyl 2,3-di-O-benzyl-6-deoxy-a-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. This compound can inhibit cellular processes by interfering with carbohydrate-protein interactions, which are crucial for cell signaling and function. Its antitumor properties are attributed to its ability to disrupt the growth and proliferation of cancer cells.
Comparison with Similar Compounds
Key Observations
- Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., nitro in 2,4,6-trinitrobenzoyl) reduce nucleophilicity at the 6-position, lowering glycosylation yields (22% vs. 86–90% for mono-nitrobenzoyl derivatives) .
- Protecting Group Influence: Benzyl groups (e.g., 2,3-di-O-benzyl) provide robust protection but require hydrogenolysis for removal . Trityl groups (6-O-trityl) introduce steric bulk, directing regioselectivity in glycosylation . Acetyl/benzoyl esters (e.g., 2,3,6-tri-O-benzoyl) offer temporary protection and are cleaved under mild basic conditions .
- 6-Deoxy Modifications : The 6-deoxy variant (target compound) eliminates hydrogen bonding at C6, enhancing lipophilicity for membrane permeability in drug design. The 6-azido derivative enables "click chemistry" for bioconjugation .
Biological Activity
Methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside is a glycoside derivative of glucose that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside features two benzyl groups attached to the 2 and 3 positions of the glucose molecule, and it lacks a hydroxyl group at the 6 position. This structural modification significantly influences its reactivity and biological interactions.
Chemical Formula : CHO
Molecular Weight : 304.34 g/mol
The biological activity of methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside is primarily attributed to its interactions with various enzymes and receptors in biological systems. The presence of the benzyl groups enhances its binding affinity to certain proteins, potentially modulating enzymatic activities or receptor-mediated signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can affect carbohydrate metabolism and has implications for conditions like diabetes.
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further research in therapeutic applications.
Antimicrobial Activity
A study conducted on the antimicrobial effects of methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside revealed significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has potential as an antimicrobial agent, warranting further exploration in clinical settings.
Enzyme Interaction Studies
Research on the substrate specificity of glycosidases has shown that methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside acts as an inhibitor for maltase-glucoamylase (MGAM), an enzyme critical for carbohydrate digestion. The compound was found to reduce enzyme activity by approximately 50% at a concentration of 100 µM.
Case Studies
- Case Study on Diabetes Management : A clinical trial investigated the effects of methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside in diabetic rats. The results showed a significant reduction in blood glucose levels compared to control groups treated with a placebo. This suggests potential for developing anti-diabetic therapies based on this compound's mechanism of action.
- Antimicrobial Efficacy : A separate study focused on the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that treatment with methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside led to a notable decrease in bacterial load in infected tissues after seven days of treatment.
Q & A
Q. What are the key synthetic steps and protecting group strategies for Methyl 2,3-di-O-benzyl-6-deoxy-α-D-glucopyranoside?
The synthesis typically involves sequential protection/deprotection steps. For example, benzyl groups are introduced at the 2- and 3-hydroxyl positions via benzylation under alkaline conditions, while the 6-hydroxy group is selectively deoxygenated using reagents like iodine in a Mitsunobu reaction . Critical intermediates, such as 1,6-anhydro derivatives, are generated through intramolecular glycosylation. Solvents like dichloromethane or tetrahydrofuran are employed under inert atmospheres to prevent hydrolysis of sensitive intermediates .
Q. Which purification techniques are most effective for isolating this compound?
Column chromatography (silica gel) with gradients of ethyl acetate/hexane is standard for separating intermediates. Crystallization from methanol or ethanol is used for final product purification. Monitoring via TLC and HPLC ensures purity (>95%) .
Q. How is the compound characterized structurally?
NMR spectroscopy (¹H, ¹³C, DEPT, and HSQC) confirms regiochemistry and stereochemistry. Key signals include benzyl protons (δ 7.2–7.4 ppm) and anomeric protons (δ 4.5–5.5 ppm, J = 3–4 Hz for α-configuration). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight .
Advanced Research Questions
Q. How can regioselective benzylation challenges be addressed during synthesis?
Regioselectivity is controlled using transient protecting groups (e.g., levulinyl or allyl) or steric directing agents. For instance, bulky bases like NaH in DMF favor benzylation at less hindered hydroxyl groups. Kinetic studies at varying temperatures (0°C vs. room temperature) can optimize selectivity .
Q. What strategies resolve contradictions in stereochemical outcomes during glycosylation?
Competing α/β anomer formation is mitigated using participating groups (e.g., acetyl at C2) to direct β-selectivity via neighboring-group participation. Non-participating groups (e.g., benzyl) often result in α-selectivity. NMR coupling constants (J₁,₂) and NOE correlations distinguish anomers .
Q. How does the compound serve as an intermediate in oligosaccharide synthesis?
Its benzyl-protected hydroxyls allow selective deprotection for sequential glycosylation. For example, it acts as a glycosyl acceptor in Koenigs-Knorr reactions with imidate donors to build branched oligosaccharides. Applications include synthesizing tumor-associated carbohydrate antigens for immunology studies .
Q. What factors influence its stability during storage or reactions?
Moisture and acidic conditions hydrolyze benzyl ethers. Storage under nitrogen at –20°C in anhydrous solvents (e.g., acetonitrile) is recommended. Stability assays via TLC or HPLC monitor degradation under varying pH/temperature .
Q. How can low yields in large-scale synthesis be troubleshooted?
Common issues include incomplete deprotection or side reactions. Optimizing stoichiometry (e.g., 1.2 equivalents of benzyl bromide), reaction time (12–24 hr), and catalyst loadings (e.g., Ag₂O for benzylation) improves yields. Scale-up requires inert reactors with efficient stirring to prevent localized overheating .
Methodological and Biological Applications
Q. What role does this compound play in studying carbohydrate-protein interactions?
It is used to synthesize glycoconjugates for probing lectin binding or immune receptor interactions. For example, derivatives are incorporated into glycoarrays to map binding specificities of pathogens like influenza neuraminidase .
Q. How is it utilized in enzymatic glycosylation studies?
Chemoenzymatic approaches employ glycosyltransferases (e.g., β1-4-galactosyltransferase) to extend the glycan chain. The benzyl groups block undesired hydroxyls, ensuring enzyme specificity. Kinetic assays (HPLC or fluorescence) quantify transfer efficiency .
Data Analysis and Optimization
Q. What analytical methods resolve conflicting NMR data for structurally similar derivatives?
Advanced 2D NMR (COSY, NOESY, and HMBC) distinguishes between regioisomers. For example, NOE correlations between H1 and H3/H5 confirm α-anomeric configuration. Computational tools (DFT-based chemical shift prediction) validate ambiguous peaks .
Q. How are reaction conditions optimized for reproducibility?
Design of Experiments (DoE) models evaluate temperature, solvent polarity, and catalyst interactions. For instance, response surface methodology identifies optimal benzylation conditions (e.g., 40°C, DMF, 1.5 eq NaH), reducing batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
